Propiconazole Nitrate: A Comprehensive Technical Guide to its Physicochemical Properties
Propiconazole Nitrate: A Comprehensive Technical Guide to its Physicochemical Properties
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propiconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture and has potential applications in materials science and pharmaceuticals.[1][2][3] The formation of a nitrate salt from the propiconazole free base represents a critical step in modifying its physicochemical properties to enhance solubility, stability, and bioavailability, or to serve as a high-purity analytical standard.[4] This guide provides a detailed examination of the core physicochemical properties of propiconazole nitrate, offering both foundational data on the parent molecule and specific insights into its salt form. It outlines authoritative, step-by-step protocols for characterization, explains the scientific rationale behind experimental choices, and presents data in a clear, comparative format to support advanced research and development.
Introduction: The Rationale for Salt Formation
The conversion of an active molecule, such as propiconazole, into a salt form is a fundamental strategy in pharmaceutical and chemical development.[4] The primary driver for this is the manipulation of key physicochemical properties.[4][5] Propiconazole, in its free base form, is a viscous, oily liquid with low water solubility, which can limit its applications in aqueous formulations or as a readily usable analytical standard.[6][][8]
By reacting the basic propiconazole molecule—specifically, one of the nitrogen atoms in the triazole ring—with nitric acid, propiconazole nitrate is formed.[9][10] This process is governed by the pKa difference between the propiconazole's conjugate acid and nitric acid.[5] A pKa difference greater than two to three units generally ensures stable salt formation.[5] This conversion is expected to yield a crystalline solid with significantly altered, and often improved, properties compared to the parent compound.[9][11]
Key Advantages of Propiconazole Nitrate Salt:
-
Enhanced Aqueous Solubility: Nitrate salts are typically highly water-soluble, which can be advantageous for creating aqueous formulations or stock solutions for analytical testing.
-
Improved Handling: Converting the oily free base into a crystalline solid simplifies weighing, handling, and formulation processes.
-
Higher Stability: A stable crystalline lattice can protect the molecule from degradation, potentially increasing shelf life.[11]
-
Purification: Salt formation and subsequent recrystallization is a classic chemical technique for purifying compounds.[10]
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all further physicochemical analysis.
| Property | Value | Source |
| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid | [12] |
| CAS Number | 60207-91-2 | [12] |
| Molecular Formula | C15H18Cl2N4O5 | [12] |
| Molecular Weight | 405.2 g/mol | [12] |
| Parent Compound (Propiconazole) | CAS: 60207-90-1, MW: 342.2 g/mol | [1][6] |
Propiconazole possesses two stereogenic centers, resulting in a mixture of four stereoisomers.[13] The nitrate salt is formed by the protonation of one of the basic nitrogen atoms on the triazole ring by nitric acid, forming an ionic bond.
Core Physicochemical Properties
This section details the critical physicochemical parameters of propiconazole and its nitrate salt, providing both established data for the parent molecule and expected characteristics of the salt form.
Acid-Base Properties (pKa)
The pKa is crucial for predicting the behavior of the molecule in different pH environments and is the theoretical basis for salt formation.
-
Propiconazole pKa: The pKa of the conjugate acid of propiconazole is approximately 1.09.[14][15] This indicates that propiconazole is a weak base. Protonation occurs on one of the nitrogen atoms of the triazole ring.[15] At a pH below 3.1, both the neutral and protonated forms coexist, while above this pH, the neutral form predominates.[15]
-
Nitric Acid pKa: Nitric acid is a strong acid with a pKa of approximately -1.4.
-
Rationale for Salt Formation: The significant difference between the pKa of propiconazole's conjugate acid (1.09) and nitric acid (-1.4) strongly favors a complete proton transfer and the formation of a stable ionic salt.[5]
Solubility Profile
Solubility is a paramount property influencing formulation, analytical method development, and bioavailability.
Propiconazole (Free Base): The free base is characterized by low aqueous solubility and high solubility in organic solvents.[1]
| Solvent | Solubility | Source |
| Water (20°C) | 100 - 110 mg/L | [2][][8][16][17] |
| Ethanol | ~10 mg/mL | [6][16] |
| DMSO | ~20 mg/mL | [6][16] |
| Dimethylformamide (DMF) | ~33 mg/mL | [6][16] |
| Acetone, Chloroform, Benzene | Soluble | [8] |
| n-Hexane | 47 g/L | [18] |
Propiconazole Nitrate (Expected Properties): As a salt, propiconazole nitrate is anticipated to exhibit significantly higher solubility in polar solvents, particularly water, compared to the free base. This enhanced solubility is a direct consequence of the ionic nature of the salt, which readily dissociates in polar media. Conversely, its solubility in nonpolar organic solvents is expected to decrease.
Thermal Properties (Melting Point & Stability)
Thermal analysis provides information on the physical state, purity, and stability of the compound.
-
Propiconazole (Free Base): The free base is typically supplied as a yellowish, viscous, neat oil, and thus a distinct melting point is not always reported, or values vary.[6][][14] Some sources indicate a melting point of <25°C.[17][19]
-
Propiconazole Nitrate: A reported melting point for propiconazole nitrate is 133.5 °C .[9] The transition from an oil to a crystalline solid with a defined melting point is a key indicator of successful salt formation and purification. Thermal stability analysis via Thermogravimetric Analysis (TGA) would be essential to determine the onset of decomposition.
Synthesis and Characterization Workflow
The creation and validation of propiconazole nitrate as a new chemical entity or analytical standard requires a systematic workflow.
Caption: Workflow for the synthesis and comprehensive characterization of propiconazole nitrate.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the characterization of propiconazole nitrate.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: An HPLC method is essential for quantifying the purity of the propiconazole nitrate salt and separating it from the free base, starting materials, and potential degradation products. A reverse-phase C18 column is chosen for its ability to retain the moderately nonpolar propiconazole molecule. UV detection is suitable due to the chromophores in the dichlorophenyl ring.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of propiconazole nitrate reference standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) acetonitrile/water mixture to create 100 µg/mL stock solutions.
-
Prepare working solutions by further dilution as needed.
-
-
Chromatographic Conditions:
-
Instrument: UPLC or HPLC system with UV/PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size (or equivalent).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B
-
10-12 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.[20]
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions. Propiconazole typically separates into two peaks corresponding to its diastereomers.[20]
-
Calculate the purity of the sample by comparing the peak area of the propiconazole cation to the total peak area of all components in the chromatogram (Area % method).
-
Protocol: Forced Degradation and Stability Assessment
Causality: Forced degradation studies are critical for establishing the inherent stability of the molecule and for developing a stability-indicating analytical method.[21] By subjecting the propiconazole nitrate to harsh conditions, potential degradation pathways are elucidated.
Caption: Workflow for a forced degradation study of propiconazole nitrate.
Methodology:
-
Acid Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.1 M HCl. Heat at 80°C. Withdraw samples at intervals (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C. Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of sample stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature in the dark. Sample at intervals and analyze directly.
-
Photolytic Degradation: Expose the solid powder and a solution of the sample to UV (254 nm) and visible light in a photostability chamber. Analyze after a defined period (e.g., 7 days).
-
Thermal Degradation: Store the solid powder and a solution of the sample in an oven at an elevated temperature (e.g., 80°C). Analyze after a defined period.
-
Analysis: Analyze all stressed samples using the validated HPLC method (Protocol 5.1). The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main propiconazole peaks.
Expected Stability: Propiconazole is generally stable in acidic and alkaline media but may be unstable at high temperatures and incompatible with strong oxidizing agents.[][17][21] The nitrate salt form is expected to exhibit similar degradation pathways.
Conclusion
The conversion of propiconazole to its nitrate salt provides a crystalline solid with distinct physicochemical properties, most notably a defined melting point and anticipated higher aqueous solubility. This technical guide has outlined the rationale, structural basis, and key properties of propiconazole nitrate. The detailed protocols for HPLC-based purity analysis and forced degradation studies provide a robust framework for scientists to fully characterize this salt form, ensuring its suitability for use as an analytical standard or in the development of new formulations. This comprehensive approach, grounded in established scientific principles, enables reliable and reproducible research in the fields of agricultural science, drug development, and analytical chemistry.
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